An In-Depth Technical Guide to DL-Alanine-¹³C₃ for Advanced Research
An In-Depth Technical Guide to DL-Alanine-¹³C₃ for Advanced Research
This guide provides an in-depth exploration of the physical properties, analytical methodologies, and research applications of DL-Alanine-¹³C₃. It is intended for researchers, scientists, and drug development professionals who are leveraging stable isotope-labeled compounds to unravel complex biological systems.
Introduction: The Significance of Stable Isotope Tracers
In the landscape of modern biomedical research, stable isotope-labeled compounds are indispensable tools. DL-Alanine-¹³C₃, in which all three carbon atoms of the alanine molecule are replaced with the heavy isotope ¹³C, offers a powerful lens through which to observe metabolic pathways in real-time. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely employed in a wide array of experimental models, from cell cultures to preclinical and clinical studies. The incorporation of ¹³C atoms provides a distinct mass shift that enables precise tracking and quantification by mass spectrometry and imparts unique spectral characteristics for nuclear magnetic resonance (NMR) spectroscopy.[1][2] Alanine itself is a non-essential amino acid central to numerous metabolic processes, including the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[3][4] By using DL-Alanine-¹³C₃, researchers can meticulously trace the journey of the alanine carbon skeleton through these interconnected pathways.
Physicochemical Properties of DL-Alanine-¹³C₃
A thorough understanding of the physical and chemical characteristics of DL-Alanine-¹³C₃ is paramount for its effective use in experimental settings. These properties dictate crucial parameters such as appropriate solvent selection, storage conditions, and the design of analytical methods.
| Property | Value | Source |
| Chemical Formula | ¹³C₃H₇NO₂ | [5] |
| Molecular Weight | 92.07 g/mol | [5][6] |
| Appearance | White to nearly white solid/powder | [7][8] |
| Melting Point | 289 °C (decomposes) | [5] |
| Solubility | Soluble in water | [7][8] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [5] |
| Storage | Store at room temperature, away from light and moisture. For long-term storage in solution, -20°C to -80°C is recommended. | [9][6][10][11] |
Note: Some properties are inferred from the unlabeled compound or the L-enantiomer due to the limited availability of specific data for the DL-¹³C₃ form.
Core Applications in Research
The utility of DL-Alanine-¹³C₃ spans multiple domains of biomedical research, primarily centered on its role as a metabolic tracer.
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Metabolic Flux Analysis (MFA): By introducing DL-Alanine-¹³C₃ into a biological system, researchers can quantify the rates of metabolic pathways. The distribution of ¹³C atoms into downstream metabolites provides a quantitative measure of pathway activity, offering insights into cellular metabolism in both healthy and diseased states.
-
Drug Development: Understanding how a drug candidate impacts cellular metabolism is a critical aspect of pharmacology. DL-Alanine-¹³C₃ can be used to assess the on-target and off-target metabolic effects of novel therapeutics.[1][2][12]
-
Biomarker Discovery: Alterations in metabolic pathways are a hallmark of many diseases. Tracer studies with DL-Alanine-¹³C₃ can help identify novel biomarkers for diagnosis, prognosis, and monitoring of therapeutic response.
-
NMR-Based Structural Biology: While less common for a small molecule like alanine, ¹³C labeling is a cornerstone of NMR studies for larger biomolecules like proteins.[11][13][14]
Analytical Methodologies: A Practical Approach
The two primary analytical techniques for tracing ¹³C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying and quantifying ¹³C-labeled metabolites.[15][16] The presence of the ¹³C nucleus provides a distinct signal that can be readily detected.
Experimental Protocol: ¹³C NMR Analysis of Cell Extracts
-
Cell Culture and Labeling: Culture cells to the desired confluence. Replace the standard medium with a medium containing a known concentration of DL-Alanine-¹³C₃. The labeling duration will depend on the specific metabolic pathway under investigation and should be optimized.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for NMR:
-
Lyophilize the supernatant to dryness.
-
Reconstitute the dried extract in a suitable NMR buffer (e.g., deuterated water with a known concentration of an internal standard like DSS).
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹³C NMR spectra. The specific acquisition parameters (e.g., pulse sequence, number of scans) will need to be optimized for the instrument and sample concentration.
-
-
Data Analysis:
-
Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).
-
Identify and quantify the peaks corresponding to DL-Alanine-¹³C₃ and its downstream metabolites based on their chemical shifts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and versatile technique for the analysis of ¹³C-labeled metabolites.[17] It combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry.
Experimental Protocol: LC-MS based Tracer Analysis
-
Sample Preparation: Follow the same cell culture, labeling, and metabolite extraction steps as described for the NMR protocol.
-
LC Separation:
-
Inject the metabolite extract onto an appropriate HPLC or UHPLC column (e.g., a HILIC column for polar metabolites).
-
Develop a gradient elution method to achieve chromatographic separation of the metabolites of interest.
-
-
MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Operate the mass spectrometer in a mode that allows for the detection of the different isotopologues (molecules with different numbers of ¹³C atoms) of each metabolite. This can be achieved through full scan mode or, for higher sensitivity and specificity, selected ion monitoring (SIM) or parallel reaction monitoring (PRM).
-
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their retention time and mass-to-charge ratio (m/z).
-
Determine the relative abundance of each isotopologue for each metabolite.
-
Correct for the natural abundance of ¹³C to accurately determine the extent of labeling from the DL-Alanine-¹³C₃ tracer.
-
Visualizing Metabolic Fate and Experimental Workflow
Diagrams are essential for conceptualizing the flow of atoms in metabolic pathways and for outlining experimental procedures.
Caption: Metabolic fate of DL-Alanine-¹³C₃.
Caption: Experimental workflow for a tracer study.
Conclusion
DL-Alanine-¹³C₃ is a versatile and powerful tool for the interrogation of cellular metabolism. Its stable isotopic label allows for safe and precise tracing of the alanine carbon backbone through a multitude of metabolic pathways. By employing robust analytical techniques such as NMR and LC-MS, researchers can gain unprecedented insights into the metabolic reprogramming that occurs in various physiological and pathological contexts. The methodologies and data presented in this guide serve as a foundational resource for the design and execution of insightful and impactful stable isotope tracer studies.
References
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- Cambridge Isotope Laboratories. L-Alanine (¹³C₃, 99%).
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- Cambridge Isotope Laboratories. L-Alanine (¹³C₃, 97-99%; D₄, 97-99%; ¹⁵N, 97-99%).
- Cambridge Isotope Laboratories. L-Alanine (¹³C₃, 99%; ¹⁵N, 99%).
- Sigma-Aldrich. L-Alanine-3- 13 C, 2-d.
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- a) ¹³C NMR spectra of alanine and lactic acid produced from glycerol‐¹³C3. Reaction conditions.
- Creative Proteomics. Alanine Metabolism Overview.
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